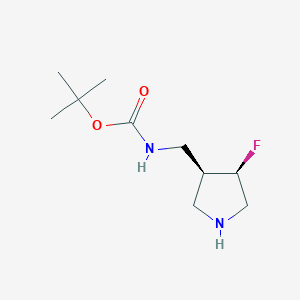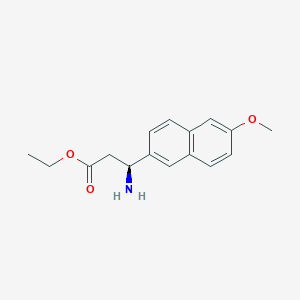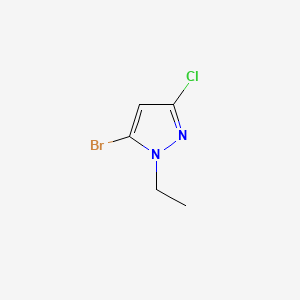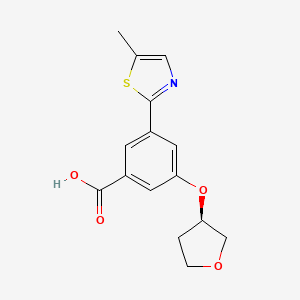
Methyl 3-(4'-(2-aminoethyl)biphenyl-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the biphenyl core is replaced by an aminoethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
Uniqueness
Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a methyl ester group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
methyl 3-[4-[4-(2-aminoethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)11-6-14-2-7-16(8-3-14)17-9-4-15(5-10-17)12-13-19/h2-5,7-10H,6,11-13,19H2,1H3 |
Clé InChI |
PUECAKSGIQHCTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

